Hydrazinecarbothioamide, 2-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 2-methyl-2-phenyl- is a useful research compound. Its molecular formula is C8H11N3S and its molecular weight is 181.26. The purity is usually 95%.
BenchChem offers high-quality Hydrazinecarbothioamide, 2-methyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazinecarbothioamide, 2-methyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antioxidant Activity
A study by Bărbuceanu et al. (2014) focused on synthesizing new hydrazinecarbothioamides and evaluating their antioxidant activities. These compounds were derived by reacting hydrazides with 2,4-difluorophenyl isothiocyanate, subsequently treated to yield 1,2,4-triazole-3-thione derivatives. The antioxidant activity was determined using the DPPH method, where some hydrazinecarbothioamides exhibited excellent antioxidant capabilities (Bărbuceanu et al., 2014).
Cytotoxicity Evaluation
Gomha, Ahmed, and Abdelhamid (2015) explored the synthesis of novel thiazoles, thiadiazoles, and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones incorporating a triazole moiety from reactions involving hydrazinecarbothioamide. Some of these compounds demonstrated promising antitumor activity against human breast and hepatocellular carcinoma cell lines, highlighting their potential in cancer research (Gomha, Ahmed, & Abdelhamid, 2015).
Coordination Compounds and Cancer Cell Inhibition
Pakhontsu et al. (2014) reported on the formation of coordination compounds of copper and nickel with hydrazinecarbothioamide derivatives. These compounds acted as bridging ligands and exhibited the ability to inhibit the growth and propagation of myeloid human leukemia HL-60 cancer cells, offering insights into potential therapeutic applications (Pakhontsu et al., 2014).
DNA Binding and Antimicrobial Activity
Farghaly et al. (2020) synthesized N-phenylmorpholine derivatives linked with thiazole, assessing their DNA-binding abilities and antimicrobial activities. Their findings suggest some derivatives exhibit intercalation binding mode with DNA and have shown notable efficacy against microbes and cancer cells (Farghaly et al., 2020).
Environmental and Analytical Applications
Afzali, Karimi-Maleh, and Khalilzadeh (2011) developed an electrochemical sensor based on a ferrocene-modified carbon nanotube paste electrode for the determination of hydrazine derivatives, including phenylhydrazine and hydrazine. This sensor demonstrated excellent performance in detecting these compounds in environmental samples and could serve as a cost-effective alternative to traditional analysis methods (Afzali, Karimi-Maleh, & Khalilzadeh, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
[Methyl(phenyl)amino]thiourea, also known as Hydrazinecarbothioamide, 2-methyl-2-phenyl-, N-methyl-N-phenyl thiosemicarbazide, or (N-methylanilino)thiourea, has been found to have diverse biological applications Thiourea derivatives, in general, have been reported to exhibit antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It’s known that thiourea derivatives can interact with various biological targets through hydrogen bonding due to the presence of amino and thiol groups . For instance, some thiourea derivatives have been found to inhibit the mitogen kinase enzyme (MK-2) through hydrophobic, π-stacking, and hydrogen bond interactions .
Biochemical Pathways
It’s known that thiourea derivatives can interfere with various molecular and biochemical pathways . For example, some thiourea derivatives have been found to affect the biosynthesis pathway of phenolic compounds .
Pharmacokinetics
The bioavailability and metabolic processes of phenolic compounds, which thiourea derivatives can affect, have been discussed .
Result of Action
Some thiourea derivatives have been found to exhibit cytotoxic activities against various human cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [methyl(phenyl)amino]thiourea. For instance, the presence of biotic factors can affect the content of secondary metabolites by interfering with molecular and biochemical pathways .
Biochemical Analysis
Biochemical Properties
[Methyl(phenyl)amino]thiourea interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . The nature of these interactions is likely due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with these biomolecules .
Cellular Effects
[Methyl(phenyl)amino]thiourea influences cell function by interacting with various cellular processes. It has been shown to have antibacterial and antioxidant potentials, indicating that it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of [methyl(phenyl)amino]thiourea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of [methyl(phenyl)amino]thiourea vary with different dosages in animal models. While specific studies on this compound are limited, related compounds have shown threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
[Methyl(phenyl)amino]thiourea is likely involved in various metabolic pathways due to its interactions with enzymes and other biomolecules
Properties
IUPAC Name |
(N-methylanilino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-11(10-8(9)12)7-5-3-2-4-6-7/h2-6H,1H3,(H3,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRXCYIHFXWBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.